molecular formula C12H16O2 B139015 6-Cyclohexyl-4-methyl-2H-pyran-2-one CAS No. 14818-35-0

6-Cyclohexyl-4-methyl-2H-pyran-2-one

Cat. No. B139015
CAS RN: 14818-35-0
M. Wt: 192.25 g/mol
InChI Key: GPKRKAFTZYODFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclohexyl-4-methyl-2H-pyran-2-one is a compound that belongs to the class of organic compounds known as pyranones. Pyranones are compounds containing a pyran ring which bears a ketone. The structure of 6-cyclohexyl-4-methyl-2H-pyran-2-one is not directly discussed in the provided papers, but related compounds and their synthesis, molecular structure, and chemical reactions are extensively studied.

Synthesis Analysis

The synthesis of pyranone derivatives is a topic of interest in several studies. For instance, ruthenium-catalyzed carbonylative C-H cyclization of 2-arylphenols is used to produce various 6H-dibenzo[b,d]pyran-6-one compounds under CO pressure, indicating a method that might be adaptable for synthesizing related structures . Additionally, a green and convenient one-pot, multi-component reaction in water is described for the synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, which showcases the potential for eco-friendly synthesis routes for complex pyranone derivatives . Furthermore, the synthesis of 4H-pyran derivatives through a multicomponent reaction using BF3:OEt2 as a catalyst is reported, which could be relevant for the synthesis of 6-cyclohexyl-4-methyl-2H-pyran-2-one by altering the starting materials .

Molecular Structure Analysis

The molecular structure of pyranone derivatives is characterized in several studies. For example, the crystal and molecular structure of isobutyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate reveals a flattened-boat conformation of the pyran ring . Similarly, the crystal structure of allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate shows the pyran ring adopting a boat conformation . These studies provide insights into the conformational preferences of the pyran ring, which could be extrapolated to the structure of 6-cyclohexyl-4-methyl-2H-pyran-2-one.

Chemical Reactions Analysis

The reactivity of pyranone derivatives is explored through various chemical reactions. Novel Michael-Wittig reactions are used to synthesize highly functionalized 2-cyclohexenonedicarboxylates from methyl 3-oxo-4-(triphenylarsoranylidene)butanoate and substituted 2H-pyran-5-carboxylates . The photochemistry of dimethyl-substituted 2H,6H-pyran-3-ones is also investigated, revealing a [4 + 2] cycloreversion from the excited triplet state . These studies highlight the diverse reactivity of pyranone derivatives, which could be relevant for the chemical manipulation of 6-cyclohexyl-4-methyl-2H-pyran-2-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyranone derivatives are not directly discussed in the provided papers. However, the synthesis methods, molecular structures, and chemical reactions described provide indirect information about the properties of these compounds. For instance, the stability of the boat conformation in the crystal structures suggests a certain rigidity in the pyran ring . The successful synthesis of various derivatives indicates that the pyranone core can be functionalized in multiple ways, which would affect its physical and chemical properties .

Scientific Research Applications

Chemical Reactions and Synthesis

6-Cyclohexyl-4-methyl-2H-pyran-2-one has been studied for its reactivity in chemical synthesis. Malet et al. (1993) explored its use in the preparation of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles and 5-oxopyrano[4,3-b]pyridines through 1,3-dipolar cycloadditions and reactions with β-dicarbonyl compounds (Malet et al., 1993).

Electrochemical Studies

In electrochemistry, El Hattak et al. (2021) investigated the anti-corrosion performance of pyran-2-one derivatives on mild steel in acidic medium, noting that these derivatives, including 6-Cyclohexyl-4-methyl-2H-pyran-2-one, act as mixed-type inhibitors and show promising results in protecting steel surfaces (El Hattak et al., 2021).

Electrocatalysis and Multicomponent Reactions

Elinson et al. (2013) and Elinson et al. (2018) demonstrated the use of 6-Cyclohexyl-4-methyl-2H-pyran-2-one in electrocatalytic transformations leading to the formation of medicinally relevant pyrano[4,3-b]pyran scaffolds and substituted 3-acetoacetylcoumarins, respectively. These processes are noted for their efficiency and potential in biomedical applications (Elinson et al., 2013), (Elinson et al., 2018).

Tobacco Flavoring Applications

Zhao Yu (2010) explored the synthesis of octahydro-2H-1-benzopyran-2-one, a derivative of 6-Cyclohexyl-4-methyl-2H-pyran-2-one, and its application in tobacco flavoring, highlighting the compound's utility in consumer products (Zhao Yu, 2010).

Ultrasound-Mediated Synthesis

Wang et al. (2011) developed an ultrasound-mediated method for synthesizing derivatives of 6-Cyclohexyl-4-methyl-2H-pyran-2-one, emphasizing an environmentally friendly approach with higher yields and shorter reaction times (Wang et al., 2011).

Safety And Hazards

The safety information for 6-Cyclohexyl-4-methyl-2H-pyran-2-one includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

6-cyclohexyl-4-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKRKAFTZYODFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163900
Record name 6-Cyclohexyl-4-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclohexyl-4-methyl-2H-pyran-2-one

CAS RN

14818-35-0
Record name 6-Cyclohexyl-4-methyl-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14818-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyclohexyl-4-methyl-2H-pyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014818350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Cyclohexyl-4-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-cyclohexyl-4-methyl-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-Pyran-2-one, 6-cyclohexyl-4-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CYCLOHEXYL-4-METHYL-2H-PYRAN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/842DT6216Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclohexyl-4-methyl-2H-pyran-2-one
Reactant of Route 2
6-Cyclohexyl-4-methyl-2H-pyran-2-one
Reactant of Route 3
6-Cyclohexyl-4-methyl-2H-pyran-2-one
Reactant of Route 4
6-Cyclohexyl-4-methyl-2H-pyran-2-one
Reactant of Route 5
6-Cyclohexyl-4-methyl-2H-pyran-2-one
Reactant of Route 6
Reactant of Route 6
6-Cyclohexyl-4-methyl-2H-pyran-2-one

Citations

For This Compound
1
Citations
BF Joaquin, O Heidi, SK Birgit - 2009 - www-old.reach24h.com
In accordance with Commission Decision 85/71/EEC1 [pursuant to Directive 92/32/EEC, the 7th amendment to Directive 67/548/EEC2 (hereinafter" the Directive") on the approximation …
Number of citations: 4 www-old.reach24h.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.